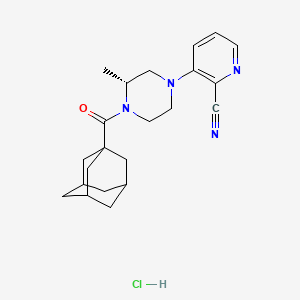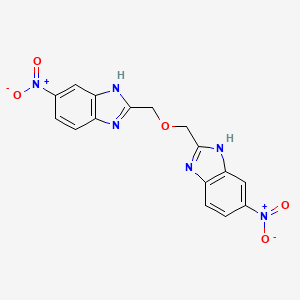
(S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves studying the methods used to synthesize the compound. It could involve a variety of chemical reactions, and the analysis would look at the efficiency and practicality of the synthesis, including factors like yield, cost, and environmental impact.Molecular Structure Analysis
This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its behavior under different conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and stability. It could also include studying its spectroscopic properties, like its UV/Vis, IR, and NMR spectra.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : Aromatic carboxylic acids, including those with pyridyl moieties, are synthesized and used in the formation of lanthanide coordination compounds. These complexes have been characterized for their photophysical properties, with some exhibiting bright luminescence efficiencies (Sivakumar et al., 2011).
Co-crystal Structures : Compounds like benzoic acid–pyrrolidin-1-ium-2-carboxylate demonstrate the application of non-centrosymmetric co-crystallization to grow crystals in a chiral space group, forming hydrogen-bonded networks (Chesna et al., 2017).
Metal-Organic Frameworks : Novel 3D connected networks using benzoic acid derivatives and metal ions have been synthesized. These structures exhibit unique topologies and have potential in various applications like luminescent materials and gas storage (Xu et al., 2009).
Catalysis and Luminescence : Complexes involving pyridine-substituted benzoic acid ligands demonstrate interesting catalytic and luminescent properties. For instance, certain complexes have been found efficient for catalytic transfer hydrogenation in water, with potential implications in green chemistry (Prakash et al., 2014).
Photodegradation of Organic Dyes : Metal-organic frameworks involving pyridyl benzoic acid derivatives have shown high efficiency in the photodegradation of organic dyes, indicating their potential use in environmental cleanup applications (Qin et al., 2017).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It would also include looking at appropriate safety precautions for handling and disposing of the compound.
Zukünftige Richtungen
This involves speculating on future research directions. This could include potential applications of the compound, modifications that could be made to its structure, and unanswered questions about its properties and behavior.
I hope this helps, and I encourage you to consult with a chemistry professional for more specific guidance. Please note that handling chemical substances should always be done in a controlled environment following proper safety protocols.
Eigenschaften
IUPAC Name |
2-[(3S)-3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl]-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)12-4-5-16(15(9-12)17(24)25)23-8-6-14(10-23)26-11-13-3-1-2-7-22-13/h1-5,7,9,14H,6,8,10-11H2,(H,24,25)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGRERFNOKZQLO-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1OCC2=CC=CC=N2)C3=C(C=C(C=C3)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-(pyridin-2-ylmethoxy)pyrrolidin-1-yl)-5-(trifluoromethyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611759.png)

![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)
![3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B611762.png)
![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)
![(R)-4-(4-(1H-Pyrazol-1-yl)benzyl)-N-((1S,2S)-2-hydroxycyclohexyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B611764.png)



![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)
![4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B611772.png)

![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)